tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate
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Overview
Description
Tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate: is a complex organic compound that belongs to the class of benzotriazoles. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow chemistry might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzotriazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions at different positions on the benzotriazole ring can lead to a variety of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized benzotriazoles, reduced derivatives, and substituted benzotriazoles with different functional groups.
Scientific Research Applications
Tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : The compound can be used in bioconjugation reactions to label biomolecules for imaging and tracking.
Industry: : It is utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate: is unique due to its specific structural features and reactivity. Similar compounds include:
Benzotriazole: : A simpler compound with similar applications but lacking the tert-butyl and carbamate groups.
Tert-Butyl Benzotriazole: : Similar but without the carbamate moiety.
Carbamate Derivatives: : Other carbamate compounds with different core structures.
These compounds share some applications but differ in their chemical properties and reactivity, making This compound distinct in its utility and versatility.
Properties
IUPAC Name |
tert-butyl (NZ)-N-[benzotriazol-1-yl-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-16(2,3)25-14(23)18-13(19-15(24)26-17(4,5)6)22-12-10-8-7-9-11(12)20-21-22/h7-10H,1-6H3,(H,18,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPGQDKVCACHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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